![molecular formula C58H40N2O4 B13790702 [4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B13790702.png)
[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central phenyl ring substituted with multiple functional groups, including phenoxazinyl and methylbenzoyl groups, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone typically involves multi-step organic reactions One common approach is the Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Another synthetic route involves the use of Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst to form biaryl compounds. This method is particularly useful for constructing the phenoxazinyl-substituted phenyl rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications.
化学反应分析
Types of Reactions
[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, quinones, and reduced aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone has several scientific research applications:
作用机制
The mechanism of action of [4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The phenoxazinyl groups contribute to its ability to intercalate with DNA, affecting gene expression and cellular functions .
相似化合物的比较
Similar Compounds
4-(Dimethylamino)benzophenone: Known for its use as a photoinitiator in polymer chemistry.
4,4’-Bis(dimethylamino)benzophenone: Used in the production of dyes and pigments.
4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate:
Uniqueness
[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone stands out due to its complex structure, which imparts unique electronic and photophysical properties
属性
分子式 |
C58H40N2O4 |
|---|---|
分子量 |
828.9 g/mol |
IUPAC 名称 |
[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C58H40N2O4/c1-37-19-23-41(24-20-37)57(61)47-35-46(40-29-33-44(34-30-40)60-51-13-5-9-17-55(51)64-56-18-10-6-14-52(56)60)48(58(62)42-25-21-38(2)22-26-42)36-45(47)39-27-31-43(32-28-39)59-49-11-3-7-15-53(49)63-54-16-8-4-12-50(54)59/h3-36H,1-2H3 |
InChI 键 |
SKDNDHNYIPQUPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C3=CC=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64)C(=O)C7=CC=C(C=C7)C)C8=CC=C(C=C8)N9C1=CC=CC=C1OC1=CC=CC=C19 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


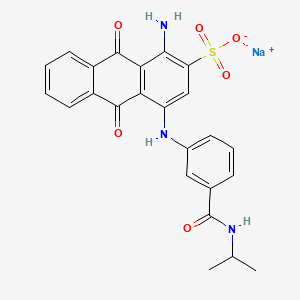
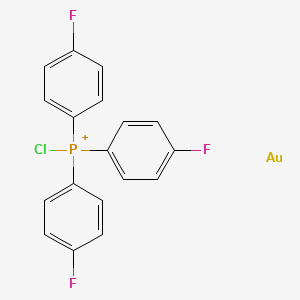

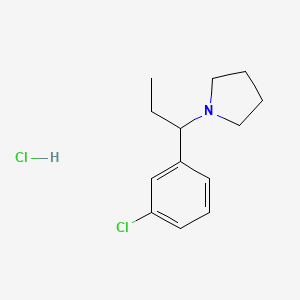
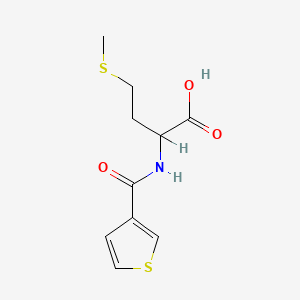
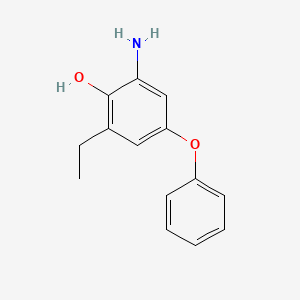

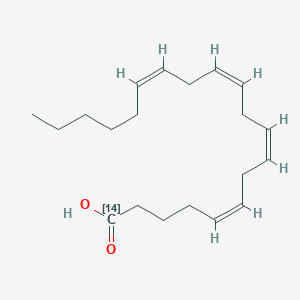
![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)
![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)
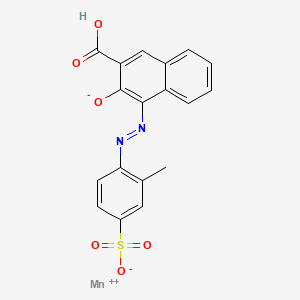
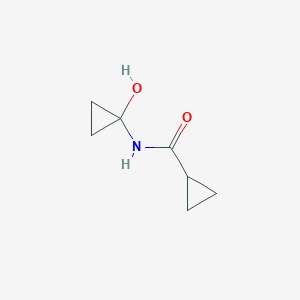
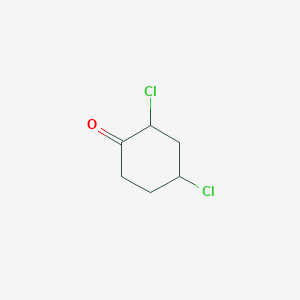
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
